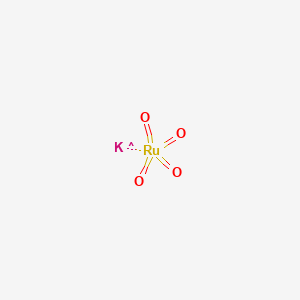![molecular formula C8H7ClN2O B13913817 7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)
7-Chloroimidazo[1,5-a]pyridine-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroimidazo[1,5-a]pyridine-5-methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of a chlorine atom and a hydroxymethyl group on the imidazo[1,5-a]pyridine core enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-methanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-haloketones under basic conditions, followed by chlorination and hydroxymethylation . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 7-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 7-Hydroxyimidazo[1,5-a]pyridine-5-methanol.
Substitution: 7-Aminoimidazo[1,5-a]pyridine-5-methanol.
Applications De Recherche Scientifique
Chemistry: 7-Chloroimidazo[1,5-a]pyridine-5-methanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its imidazo-pyridine core exhibits strong fluorescence, which can be utilized in imaging and diagnostic applications .
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives are explored for their potential as herbicides and insecticides .
Mécanisme D'action
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-5-methanol involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For instance, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate: This compound shares the same imidazo-pyridine core but has a carboxylate group instead of a hydroxymethyl group.
7-Chloroimidazo[1,2-a]pyridine: This isomer has the chlorine atom in a different position, leading to variations in reactivity and biological activity.
Uniqueness: 7-Chloroimidazo[1,5-a]pyridine-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxymethyl groups allows for diverse chemical modifications and enhances its potential in various applications.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
(7-chloroimidazo[1,5-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-3,5,12H,4H2 |
Clé InChI |
KMRVGHJHHLQQDL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N2C1=CN=C2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


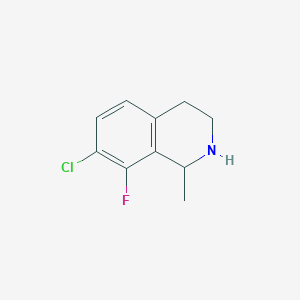
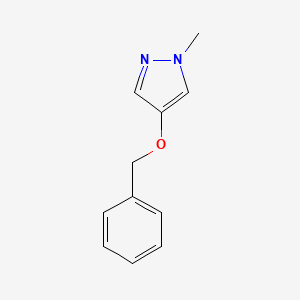



![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)


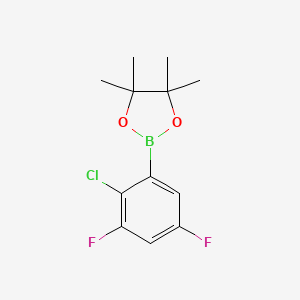

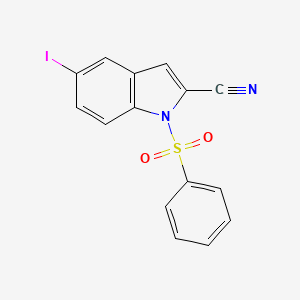
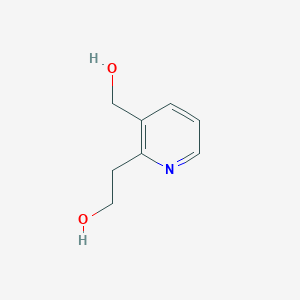
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
